molecular formula C12H16N2O4S B3089656 4-(Methylsulfonyl)-3-piperazinobenzoic acid CAS No. 1197193-03-5

4-(Methylsulfonyl)-3-piperazinobenzoic acid

Cat. No. B3089656
CAS RN: 1197193-03-5
M. Wt: 284.33 g/mol
InChI Key: BHWXOFNMHIDFDN-UHFFFAOYSA-N
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Description

“4-(Methylsulfonyl)-3-piperazinobenzoic acid” is a complex organic compound. The “4-(Methylsulfonyl)” part suggests the presence of a methylsulfonyl group attached to the 4th carbon of a benzene ring. The “3-piperazinobenzoic acid” part suggests the presence of a piperazine ring attached to the 3rd carbon of the benzene ring, and a carboxylic acid group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the piperazine ring, methylsulfonyl group, and carboxylic acid group would add three-dimensionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .

Scientific Research Applications

Antioxidant Activity Measurement

Compounds with sulfonamide groups, similar to the "methylsulfonyl" part of "4-(Methylsulfonyl)-3-piperazinobenzoic acid," have been explored for their antioxidant properties. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test, and the Ferric Reducing Antioxidant Power (FRAP) test are critical in determining the antioxidant capacity of chemical compounds, including those with sulfonyl and piperazine motifs (Munteanu & Apetrei, 2021).

DNA Interaction Studies

Piperazine derivatives, indicated by the "piperazinobenzoic" part, have been studied for their interactions with DNA, especially in the context of minor groove binders. Such studies are fundamental in drug design, providing insights into the structural requirements for effective DNA-binding drugs, which could be relevant for the development of anticancer and antibacterial agents (Issar & Kakkar, 2013).

Antioxidant Capacity Assays

The ABTS/PP decolorization assay is a method used to measure the antioxidant capacity of compounds, including those with sulfonyl groups. This type of assay helps in understanding the reaction pathways and the antioxidant activity of various compounds, which could be related to the chemical behavior of "4-(Methylsulfonyl)-3-piperazinobenzoic acid" (Ilyasov et al., 2020).

Drug Delivery Applications

The structural features of "4-(Methylsulfonyl)-3-piperazinobenzoic acid" may lend it to exploration in drug delivery systems, particularly where modifications to the molecule could enhance its solubility, stability, or targeting capabilities. Research on xylan derivatives, for example, shows the potential of chemical modifications to improve the delivery of therapeutic agents (Petzold-Welcke et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-(Methylsulfonyl)-3-piperazinobenzoic acid” would likely require precautions to prevent exposure and ensure safety .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-methylsulfonyl-3-piperazin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)11-3-2-9(12(15)16)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWXOFNMHIDFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)-3-piperazinobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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